
Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Benzoyl chloride, methanol, acid catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Applications De Recherche Scientifique
Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C19H14ClNO3S |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H14ClNO3S/c1-24-19(23)16-15(12-7-9-14(20)10-8-12)11-25-18(16)21-17(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |
Clé InChI |
BNYJHMLIVUIDTH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


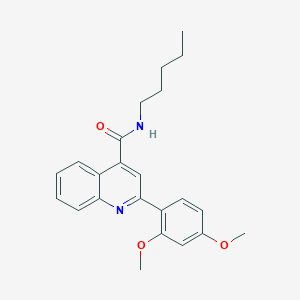
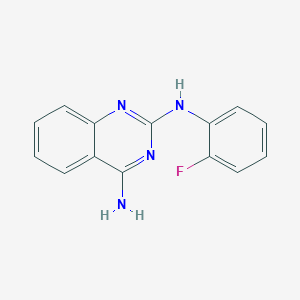
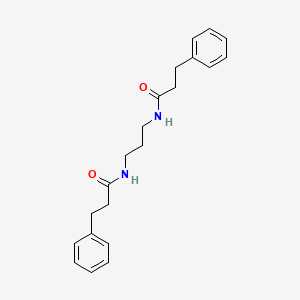
![N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14951891.png)
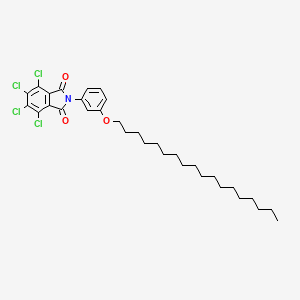
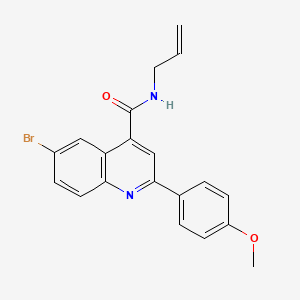
![N-{1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B14951900.png)
![1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole](/img/structure/B14951902.png)
![2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14951911.png)
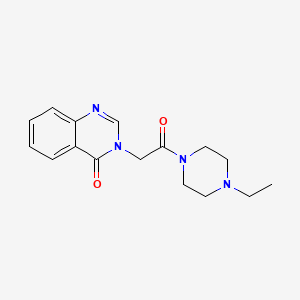
methanone](/img/structure/B14951924.png)
![N-(4-ethoxyphenyl)-2-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B14951937.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]butane-1-sulfonamide](/img/structure/B14951942.png)

